molecular formula C19H21NO3 B1359421 4-Methoxy-4'-morpholinomethyl benzophenone CAS No. 898769-72-7

4-Methoxy-4'-morpholinomethyl benzophenone

Cat. No. B1359421
M. Wt: 311.4 g/mol
InChI Key: FWYBMCXYENKRML-UHFFFAOYSA-N
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Description

4-Methoxy-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO3 . It is a derivative of benzophenone, which is a ubiquitous structure in medicinal chemistry found in several naturally occurring molecules exhibiting a variety of biological activities .


Synthesis Analysis

The synthesis of 4-methoxy-4’-methylbenzophenone, a similar compound, was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-4’-morpholinomethyl benzophenone can be represented by the linear structure formula: CH3OC6H4COC6H5 . The molecular weight of the compound is 311.38 .

Scientific Research Applications

Anti-Proliferative Activity

4-Methoxy-4'-morpholinomethyl benzophenone analogues have been investigated for their anti-proliferative activity against various types of neoplastic cells. These compounds, specifically methyl group-substituted benzophenones, show significant anti-mitogenic activity. This suggests their potential in cancer treatment through mechanisms like cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).

Polymerization Photoinitiators

4-Methoxy-benzophenone derivatives have been studied in the context of polymerization photoinitiators. These compounds can alter the reactivity of polymerization processes when exposed to light irradiation, highlighting their utility in the field of polymer chemistry (Fouassier et al., 1995).

Environmental Applications

In environmental sciences, 4-Methoxy-benzophenone derivatives, such as benzophenone-4, have been targeted for removal from water using novel adsorption methods. This involves using tertiary amine-functionalized crosslinking polymeric resins, demonstrating the compound's significance in environmental cleanup processes (Zhou et al., 2018).

Photoreactive Polymers

Photoreactive polymers containing benzophenone groups, including those derived from 4-Methoxy-benzophenone, have been synthesized for surface modification of biomaterials. These polymers can be used to create highly hydrophilic surfaces, which are valuable in biomedical applications (Lin et al., 2015).

Magnetic Field Effects in Chemical Reactions

The hydrogen abstraction reactions of 4-Methoxy-benzophenone with thiophenol were studied under ultrahigh magnetic fields. This research contributes to understanding magnetic field effects in chemical reactions, which is crucial for the development of new magnetic field-sensitive materials and technologies (Wakasa et al., 1999).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYBMCXYENKRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642620
Record name (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-morpholinomethyl benzophenone

CAS RN

898769-72-7
Record name (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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